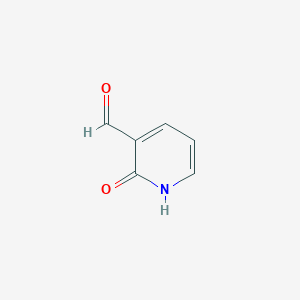

2-Hydroxynicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-4-5-2-1-3-7-6(5)9/h1-4H,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTYEVWEOFZXFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427668 | |

| Record name | 2-hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36404-89-4 | |

| Record name | 2-hydroxynicotinaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxo-1,2-dihydropyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxynicotinaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 2-Hydroxynicotinaldehyde. It includes key quantitative data, detailed experimental protocols, and visualizations to support advanced research and development applications.

Core Chemical and Physical Properties

This compound is a beige solid organic compound.[1] Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₅NO₂ | [1][2] |

| Molecular Weight | 123.11 g/mol | [1][2] |

| CAS Number | 36404-89-4 | [1][2][3] |

| Appearance | Beige solid, powder or crystals | [1] |

| Melting Point | 223 °C | [1] |

| Boiling Point | 50 °C (at unspecified pressure) | [1] |

| Storage Temperature | 2-8°C | |

| Synonyms | 2-Hydroxy-pyridine-3-carbaldehyde, 2-oxo-1,2-dihydropyridine-3-carbaldehyde | [1][2] |

Chemical Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the enol (2-hydroxypyridine) form and the keto (2-pyridone) form.[1][2] This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring.[4] The equilibrium between these two forms is often influenced by the solvent environment, with the more polar lactam form being favored in polar solvents.[5][6] The presence of both forms is crucial for understanding its spectroscopic properties and reactivity.

Figure 1: Tautomeric equilibrium of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of this compound. The following data has been reported in DMSO-d6.

| Spectroscopic Data | Values |

| ¹H NMR (300 MHz, DMSO-d6) | δ 12.37 (broad peak, 1H), 10.05 (d, J = 0.7 Hz, 1H), 7.95 (ddd, J = 7.1, 2.3 Hz, 1H), 7.80 (ddd, J = 6.3, 2.3 Hz, 1H), 6.36 (ddd, J = 7.1, 6.3, 0.7 Hz, 1H)[3] |

| ¹³C NMR (75 MHz, DMSO-d6) | δ 189.0, 162.0, 143.4, 142.6, 124.2, 105.3[3] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.[3]

Methodology:

-

Suspend 2-chloro-3-pyridinecarboxaldehyde (2.00 mmol) in a 3 M aqueous hydrochloric acid solution (2 mL).

-

Add four drops of a 3% hydrogen peroxide solution to the mixture.

-

Place the mixture in a sealed vial and heat using microwave irradiation at 100 °C for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature, at which point the product will begin to crystallize.

-

Neutralize the suspension by adding solid potassium carbonate.

-

Separate the resulting precipitate by filtration.

-

Recrystallize the precipitate from a minimum volume of ethanol to yield pure this compound.[3]

Figure 2: Workflow for the synthesis of this compound.

Spectroscopic Analysis Protocol

A general workflow for the spectroscopic characterization of synthesized this compound is as follows.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6 for NMR) or prepare a KBr pellet/Nujol mull for solid-state IR spectroscopy.

-

¹H and ¹³C NMR Spectroscopy: Acquire spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the pyridone form, and the O-H and N-H stretches.

-

Data Analysis: Compare the acquired spectra with reference data to confirm the identity and purity of the compound.

Reactivity and Applications

This compound serves as a valuable reagent in organic synthesis. It has been notably used as a catalytic transient directing group in palladium(II)-catalyzed γ-C(sp³)-H arylation reactions.[3][7] In this role, it transiently binds to a primary amine substrate, directing the palladium catalyst to a specific C-H bond for functionalization with an aryl iodide.[7]

Figure 3: Role of this compound in C-H arylation.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.[1] It is combustible and, in case of fire, may produce hazardous combustion gases such as carbon oxides and nitrogen oxides.[1] It is advised to avoid breathing dust and to wash hands thoroughly after handling.[1] For detailed safety information, consult the Safety Data Sheet (SDS).

References

Synthesis of 2-Hydroxynicotinaldehyde from 2-chloro-3-pyridinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-hydroxynicotinaldehyde from 2-chloro-3-pyridinecarboxaldehyde. The core of this process revolves around a nucleophilic aromatic substitution reaction, specifically the hydrolysis of the chloro-substituent. This document details the underlying chemical principles, presents a plausible experimental protocol adapted from established procedures for similar substrates, and discusses potential challenges and optimization strategies. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound, also known as 2-hydroxy-3-pyridinecarboxaldehyde, is a valuable building block in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic activities. The synthesis of this compound from the readily available 2-chloro-3-pyridinecarboxaldehyde is a key transformation for accessing these molecular scaffolds.

The conversion of 2-chloro-3-pyridinecarboxaldehyde to this compound is achieved through a nucleophilic aromatic substitution (SNA) reaction. In this reaction, a hydroxide ion (OH-) acts as the nucleophile, attacking the carbon atom bearing the chlorine atom. The pyridine ring, particularly with the electron-withdrawing aldehyde group at the 3-position, is activated towards such nucleophilic attack at the 2-position.

Reaction Mechanism and Theoretical Considerations

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The key steps are:

-

Nucleophilic Attack: The hydroxide ion attacks the C2 carbon of the pyridine ring, which is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing nature of both the pyridine nitrogen and the adjacent carboxaldehyde group, which polarize the C-Cl bond and stabilize the intermediate.

-

Formation of a Meisenheimer-like Intermediate: The addition of the hydroxide ion leads to the formation of a negatively charged, resonance-stabilized intermediate, often referred to as a Meisenheimer-like complex. The negative charge is delocalized over the pyridine ring and the oxygen atom of the newly added hydroxyl group.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, yielding the this compound product. In its neutral form, this product exists in equilibrium with its tautomeric form, 2-pyridone.

Experimental Protocol

The following protocol is adapted from a patented procedure for the hydrolysis of 2-chloropyridine and is expected to be effective for the synthesis of this compound.[1] Researchers should be aware that the aldehyde functionality may be sensitive to the strongly basic and high-temperature conditions, potentially leading to side reactions such as the Cannizzaro reaction or aldol condensation. Optimization of temperature and reaction time may be necessary.

Materials:

-

2-Chloro-3-pyridinecarboxaldehyde

-

Potassium hydroxide (KOH)

-

Tertiary amyl alcohol or tertiary butyl alcohol

-

Concentrated hydrochloric acid (HCl)

-

Methanol

-

Water (deionized)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with stirrer

-

Distillation apparatus

-

pH meter or pH paper

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a stirrer, and a dropping funnel, a mixture of tertiary amyl alcohol (e.g., 600 mL) and potassium hydroxide (e.g., 330 g, ~5.3 moles) is heated to reflux (approximately 118°C).[1]

-

Addition of Substrate: 2-Chloro-3-pyridinecarboxaldehyde (e.g., 2 moles) is added dropwise to the refluxing mixture over a period of 1.5 hours.[1] A decrease in the sump temperature may be observed.[1]

-

Reaction: The reaction mixture is maintained at reflux for an extended period, for example, 24 hours, to ensure complete conversion.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Solvent Removal: After the reaction is complete, the tertiary amyl alcohol is removed by distillation.[1]

-

Work-up - Aqueous Dilution and Distillation: Water (e.g., 1000 mL) is added to the residue, and the mixture is distilled again to remove any remaining volatile impurities.[1]

-

Work-up - Neutralization and Product Isolation: The mixture is cooled, and the pH is carefully adjusted to between 5 and 6 with concentrated hydrochloric acid.[1] The remaining water is then removed by distillation.[1]

-

Work-up - Purification: The residue is cooled to 60°C, and methanol (e.g., 700 mL) is slowly added.[1] The mixture is further cooled to room temperature, and the precipitated inorganic salts (KCl) are removed by filtration.[1] The filter cake is washed with a small amount of methanol.[1]

-

Final Purification: The combined methanolic filtrates are concentrated under reduced pressure. The resulting crude product can be further purified by vacuum distillation or recrystallization to yield pure this compound.[1]

Data Presentation

Table 1: Reaction Parameters for the Hydrolysis of 2-Chloropyridine (Model Reaction)

| Parameter | Value | Reference |

| Substrate | 2-Chloropyridine | [1] |

| Reagent | Potassium Hydroxide (90%) | [1] |

| Solvent | Tertiary Amyl Alcohol | [1] |

| Molar Ratio (Substrate:KOH) | 1 : 2.65 | [1] |

| Reaction Temperature | Reflux (~105-118°C) | [1] |

| Reaction Time | 24 hours | [1] |

| Yield of 2-Hydroxypyridine | 92% | [1] |

Note: This data is for the hydrolysis of 2-chloropyridine and serves as a starting point for the synthesis of this compound. Yields for the target synthesis may vary.

Mandatory Visualizations

Reaction Pathway

References

An In-depth Technical Guide to the Characterization of 2-Hydroxynicotinaldehyde (CAS Number: 36404-89-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2-Hydroxynicotinaldehyde, CAS number 36404-89-4. It is a versatile heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical and physical properties, spectroscopic characterization, and synthesis. It also explores the compound's tautomeric nature and the known biological activities of related pyridone derivatives, offering a valuable resource for researchers in drug discovery and development.

Introduction

This compound, also known by synonyms such as 2-Hydroxypyridine-3-carboxaldehyde and 2-Oxo-1,2-dihydropyridine-3-carbaldehyde, is a pyridine derivative featuring both a hydroxyl and an aldehyde functional group. This unique combination of functionalities imparts reactivity that makes it a valuable intermediate in the synthesis of more complex molecules. The compound exists in a tautomeric equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms, with the pyridone form being predominant in the solid state. This characteristic is crucial for understanding its chemical behavior and potential biological interactions. Its structural features also suggest its potential as a ligand in coordination chemistry.

Chemical and Physical Properties

This compound is typically a pale yellow or beige solid. It is moderately soluble in polar solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 36404-89-4 | [1][2][3] |

| Molecular Formula | C₆H₅NO₂ | [1][2][3] |

| Molecular Weight | 123.11 g/mol | [1][2][3] |

| Appearance | Pale yellow to beige solid/powder | |

| Melting Point | 223-225 °C | |

| Storage Temperature | 2-8 °C | [1] |

| Solubility | Moderately soluble in polar solvents |

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the chemical structure of this compound. The reported ¹H and ¹³C NMR data are consistent with the 2-oxo-1,2-dihydropyridine-3-carbaldehyde tautomer in DMSO-d₆.

Table 2: ¹H NMR Spectral Data of this compound in DMSO-d₆ (300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 12.37 | br s | - | NH |

| 10.05 | s | - | CHO |

| 7.95 | dd | 7.1, 2.3 | Pyridine-H |

| 7.80 | dd | 6.3, 2.3 | Pyridine-H |

| 6.36 | t | 6.7 | Pyridine-H |

Table 3: ¹³C NMR Spectral Data of this compound in DMSO-d₆ (75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 189.0 | C=O (aldehyde) |

| 162.0 | C=O (pyridone) |

| 143.4 | Pyridine-C |

| 142.6 | Pyridine-C |

| 124.2 | Pyridine-C |

| 105.3 | Pyridine-C |

Infrared (IR) Spectroscopy

While an experimental FT-IR spectrum for this compound is not publicly available, its key vibrational modes can be predicted based on its functional groups. The spectrum is expected to show characteristic absorption bands for the N-H, C=O (from both the pyridone and aldehyde), and C-H bonds.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (pyridone) | 3400-3200 | Stretching |

| C-H (aromatic) | 3100-3000 | Stretching |

| C-H (aldehyde) | 2900-2800 and 2800-2700 | Stretching (Fermi resonance doublet) |

| C=O (aldehyde) | ~1700 | Stretching |

| C=O (pyridone) | ~1650 | Stretching |

| C=C/C=N | 1600-1450 | Ring stretching |

Mass Spectrometry (MS)

Tautomerism

This compound exists as a mixture of two tautomeric forms: the 2-hydroxypyridine form and the 2-pyridone form. The equilibrium between these two forms is influenced by the solvent and the physical state. In the solid state and in polar solvents, the 2-pyridone tautomer is generally the predominant form due to intermolecular hydrogen bonding.

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.

Materials:

-

2-chloro-3-pyridinecarboxaldehyde

-

3 M aqueous hydrochloric acid

-

3% hydrogen peroxide solution

-

Solid potassium carbonate

-

Ethanol

Procedure:

-

Suspend 2-chloro-3-pyridinecarboxaldehyde (1.0 eq) in 3 M aqueous hydrochloric acid.

-

Add a few drops of 3% hydrogen peroxide solution.

-

Seal the reaction vessel and heat at 100 °C for 2 hours.

-

Cool the reaction mixture to room temperature to allow for crystallization.

-

Neutralize the suspension by adding solid potassium carbonate until effervescence ceases.

-

Filter the precipitate and wash with a small amount of cold water.

-

Recrystallize the crude product from a minimal volume of ethanol to yield pure this compound.

Applications and Biological Relevance

Synthetic Applications

This compound serves as a valuable building block in organic synthesis. It has been utilized as a catalytic transient directing group in palladium(II)-catalyzed γ-C(sp³)-H arylation reactions. This application facilitates the coupling of free primary amines with aryl iodides, demonstrating its utility in the construction of complex molecular architectures.

Potential Biological Activity

While no specific biological activities have been reported for this compound itself, the broader class of pyridone-containing compounds is known to exhibit a wide range of pharmacological properties.[4] These include antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects.[4] The pyridone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to act as both a hydrogen bond donor and acceptor, and its favorable physicochemical properties.[4] This suggests that this compound could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Conclusion

This compound (CAS 36404-89-4) is a well-characterized heterocyclic compound with established synthetic utility. This guide has summarized the available data on its physical and chemical properties, spectroscopic characteristics, and a detailed synthesis protocol. Although specific experimental FT-IR, mass spectrometry, and crystallographic data are not publicly available, its structural features are well-defined by NMR spectroscopy. The tautomeric nature of the molecule is a key feature influencing its properties and reactivity. The known biological activities of the broader pyridone class of compounds highlight the potential of this compound as a scaffold for future drug discovery and development efforts. Further research into its biological profile is warranted to fully explore its therapeutic potential.

References

Spectroscopic Profile of 2-Hydroxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Hydroxynicotinaldehyde (also known as 2-oxo-1,2-dihydropyridine-3-carbaldehyde), a valuable building block in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.37 | br s | - | OH/NH (tautomer) |

| 10.05 | d | 0.7 | CHO |

| 7.95 | ddd | 7.1, 2.3 | H-6 |

| 7.80 | ddd | 6.3, 2.3 | H-4 |

| 6.36 | ddd | 7.1, 6.3, 0.7 | H-5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆. [1]

| Chemical Shift (δ) ppm | Assignment |

| 189.0 | C=O (aldehyde) |

| 162.0 | C-2 (C=O, pyridone) |

| 143.4 | C-6 |

| 142.6 | C-4 |

| 124.2 | C-3 |

| 105.3 | C-5 |

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3400-3200 (broad) | O-H / N-H | Stretching |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~2850, ~2750 | C-H (aldehyde) | Stretching (Fermi resonance doublet) |

| ~1680-1640 | C=O (pyridone) | Stretching |

| ~1670-1650 | C=O (aldehyde) | Stretching |

| ~1600-1450 | C=C, C=N (ring) | Stretching |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not detailed in the available search results. However, for a compound with the molecular formula C₆H₅NO₂, the expected molecular ion peak [M]⁺ would have a mass-to-charge ratio (m/z) of approximately 123.03.

Table 4: Mass Spectrometry Data for this compound.

| m/z | Ion |

| 123.11 (Calculated) | [M]⁺ |

Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 5-10 mg of the solid sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the FTIR spectrum can be obtained using the potassium bromide (KBr) pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. This mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded by passing an infrared beam through the pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the solid powder directly onto the ATR crystal.

Mass Spectrometry (MS)

Mass spectra can be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. For EI-MS, a small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam to generate charged fragments. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray. The resulting ions are then separated based on their mass-to-charge ratio.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

Tautomeric Equilibrium of 2-Hydroxynicotinaldehyde: A Technical Guide for Researchers

An in-depth exploration of the tautomeric interplay between the enol-like 2-hydroxynicotinaldehyde and its keto-like 2-pyridone forms, detailing experimental and computational insights relevant to drug discovery and development.

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is of paramount importance in the field of medicinal chemistry and drug development.[1][2] The distinct electronic and structural properties of tautomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. This guide focuses on the tautomerism of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry.[3][4]

This compound exists in a tautomeric equilibrium between its enol form (2-hydroxypyridine derivative) and its keto form (2-pyridone derivative).[5][6] This equilibrium is sensitive to environmental factors, particularly the polarity of the solvent.[6][7] Understanding and predicting the dominant tautomeric form under various conditions is crucial for designing molecules with desired therapeutic effects.

The Tautomeric Equilibrium: this compound vs. 1,2-Dihydro-2-oxopyridine-3-carbaldehyde

The core of this tautomerism is the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. The two primary tautomers are:

-

This compound (Enol or Lactim form): Characterized by a hydroxyl group attached to the pyridine ring. This form can exhibit aromatic character.[7]

-

1,2-Dihydro-2-oxopyridine-3-carbaldehyde (Keto or Lactam form): Characterized by a carbonyl group within the ring, forming a 2-pyridone structure. This form is also considered aromatic due to the delocalization of the nitrogen lone pair into the ring.[5]

The equilibrium between these two forms is influenced by the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.[8][9]

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific quantitative data for this compound is not extensively published, the tautomerism of the parent compound, 2-hydroxypyridine, has been thoroughly investigated and serves as an excellent model. The aldehyde group at the 3-position is an electron-withdrawing group, which is expected to influence the equilibrium.

The equilibrium constant (KT = [keto]/[enol]) is highly dependent on the solvent.

| Solvent | KT ([2-pyridone]/[2-hydroxypyridine]) | Predominant Form | Reference |

| Gas Phase | ~0.3 | Enol (2-Hydroxypyridine) | [10] |

| Cyclohexane | Comparable amounts of both | Both | [10] |

| Chloroform | ~2-3 | Keto (2-Pyridone) | [7] |

| Acetonitrile | ~10-20 | Keto (2-Pyridone) | [7] |

| Water | ~900 | Keto (2-Pyridone) | [10] |

Table 1: Solvent Effects on the Tautomeric Equilibrium of 2-Hydroxypyridine.

Computational studies have also provided insights into the energy differences between the tautomers.

| Method | Basis Set | ΔE (Eketo - Eenol) (kJ/mol) | Solvent | Predominant Form (Calculated) | Reference |

| CCSD | 6-311++G | +5 to +9 | Gas Phase | Enol | [10] |

| B3LYP | 6-311++G | -1 to -3 | Gas Phase | Keto | [10] |

| M062X | 6-311++G** | +5 to +9 | Gas Phase | Enol | [10] |

| SCRF | Not specified | -12 | Water | Keto | [10] |

Table 2: Calculated Energy Differences Between 2-Hydroxypyridine Tautomers.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric ratios relies on spectroscopic techniques that can distinguish between the unique structural features of each tautomer.

UV/Vis Spectroscopy

Principle: The enol and keto forms have different chromophores and thus exhibit distinct absorption maxima. By comparing the spectrum of the compound to that of its N-methyl (locks the keto form) and O-methyl (locks the enol form) analogs, the ratio of tautomers can be quantified.[11]

Methodology:

-

Sample Preparation: Prepare solutions of the test compound, the N-methylated analog, and the O-methylated analog in the solvent of interest at a known concentration (e.g., 10-4 M).

-

Spectral Acquisition: Record the UV/Vis absorption spectra for all three solutions over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the absorption maxima (λmax) for the pure enol (from the O-methyl analog) and pure keto (from the N-methyl analog) forms. The percentage of the keto form in the equilibrium mixture can be calculated using the following equation: % Keto = [(εenol - εobs) / (εenol - εketo)] * 100 where ε is the molar absorptivity at the λmax of the enol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: 1H and 13C NMR spectroscopy can differentiate between the tautomers based on their distinct chemical shifts and coupling constants. The presence of either an O-H or an N-H proton provides a clear distinction in the 1H NMR spectrum. Carbonyl carbons in the keto form have characteristic chemical shifts in the 13C NMR spectrum.

Methodology:

-

Sample Preparation: Dissolve a known amount of the compound in a deuterated solvent of choice.

-

Spectral Acquisition: Acquire 1H and 13C NMR spectra. It may be necessary to acquire spectra at low temperatures to slow down the interconversion rate and observe distinct signals for both tautomers.

-

Data Analysis: Integrate the signals corresponding to unique protons or carbons of each tautomer. The ratio of the integrals gives the ratio of the tautomers. For example, the integral of the N-H proton signal can be compared to the integral of a ring proton signal.

Infrared (IR) Spectroscopy

Principle: The keto and enol forms have distinct vibrational modes. The keto form will show a strong C=O stretching vibration (typically 1650-1700 cm-1), while the enol form will exhibit an O-H stretching vibration (typically 3200-3600 cm-1) and a C=C stretching vibration at a lower frequency than the C=O stretch.[6]

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or in a suitable solvent in an IR-transparent cell.

-

Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

-

Data Analysis: Identify the characteristic stretching frequencies for the C=O and O-H bonds. The relative intensities of these bands can provide a qualitative or semi-quantitative measure of the tautomeric equilibrium.

Caption: Workflow for experimental analysis of tautomerism.

Role in Drug Development

This compound has been utilized as a catalytic transient directing group in palladium-catalyzed C-H activation reactions.[3][4] This application is significant in drug synthesis, allowing for the efficient formation of carbon-carbon bonds.[4] The ability of the molecule to exist in different tautomeric forms can be relevant to its catalytic activity, as the coordination to the metal center may be influenced by the electronic properties of the dominant tautomer.

Caption: Role of this compound in a catalytic cycle.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemistry, with implications for its reactivity and application in drug development. While the keto form, 1,2-dihydro-2-oxopyridine-3-carbaldehyde, is expected to predominate in polar environments, a thorough experimental and computational analysis is essential to fully characterize the tautomeric equilibrium under specific conditions. The methodologies outlined in this guide provide a framework for researchers to investigate and understand the tautomerism of this and related heterocyclic compounds, ultimately aiding in the rational design of novel therapeutics.

References

- 1. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 36404-89-4 [chemicalbook.com]

- 4. This compound 97 36404-89-4 [sigmaaldrich.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Emergence of 2-Hydroxynicotinaldehyde as a Transient Directing Group in C-H Functionalization

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

The strategic functionalization of carbon-hydrogen (C-H) bonds, once considered largely inert, has revolutionized the field of synthetic organic chemistry. This approach offers a more atom- and step-economical alternative to traditional synthetic methods that often rely on pre-functionalized starting materials. Within this paradigm, the use of directing groups to control the site-selectivity of C-H activation has been a cornerstone. However, the requisite installation and subsequent removal of these directing groups add steps to a synthetic sequence, diminishing the overall efficiency. A significant advancement in this area is the development of transient directing groups, which reversibly bind to a substrate, guide a catalytic transformation, and then dissociate, all in a single reaction vessel. This technical guide delves into the discovery and application of 2-hydroxynicotinaldehyde as a highly effective transient directing group, with a focus on palladium-catalyzed γ-C(sp³)–H arylation of free primary amines.

The Transient Directing Group Strategy: A Paradigm Shift

The concept of transient directing groups is rooted in the principles of dynamic covalent chemistry. An ideal transient directing group should react with a functional group on the substrate to form a new, catalytically active species. This species then participates in the desired C-H functionalization reaction, after which the directing group is released and can engage with another substrate molecule. This catalytic cycle obviates the need for separate protection and deprotection steps, streamlining the synthetic process.

The discovery that this compound can act as a potent transient directing group for the C-H functionalization of free primary amines represents a significant breakthrough.[1][2][3][4] This aldehyde reversibly forms an imine with the primary amine substrate. The resulting imine, in concert with the hydroxyl group on the pyridine ring, acts as a bidentate ligand, directing a palladium catalyst to a specific C-H bond for functionalization.

Mechanism of Action: Palladium-Catalyzed γ-C(sp³)–H Arylation

The utility of this compound as a transient directing group is exemplified in the palladium-catalyzed γ-C(sp³)–H arylation of free primary amines. The proposed catalytic cycle, depicted below, highlights the key steps in this transformation.

References

- 1. Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines Using a Transient Directing Group. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines Using a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pd-catalyzed γ-C(sp3)–H Arylation of Free Amines Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of 2-Hydroxynicotinaldehyde's Electronic Landscape: A Computational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific theoretical studies on the electronic properties of 2-Hydroxynicotinaldehyde are not publicly available. This guide, therefore, presents a comprehensive theoretical framework and projected data based on computational studies of structurally analogous compounds. The methodologies and expected outcomes are synthesized from published research on molecules sharing key functional groups, such as 3-bromo-2-hydroxypyridine[1], 3-pyridine carboxaldehyde[2][3], and various hydroxyquinoline derivatives[4][5]. This document serves as a roadmap for future computational investigations into this compound.

Introduction

This compound, a pyridine derivative featuring both a hydroxyl and a carboxaldehyde group, presents a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Its structural motifs suggest capabilities for hydrogen bonding, metal chelation, and participation in various chemical reactions, all of which are fundamentally governed by its electronic properties. Understanding the electronic structure, reactivity, and spectroscopic behavior of this molecule is crucial for harnessing its full potential.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offer powerful tools to elucidate these properties at a molecular level.[4][6] These methods can predict molecular geometries, frontier molecular orbital energies, electrostatic potential surfaces, and spectroscopic signatures, providing insights that are often challenging to obtain through experimental means alone. This guide outlines the standard computational protocols and expected electronic properties for this compound, based on established research on similar molecules.

Computational Methodology

The following section details the proposed computational protocols for a thorough theoretical investigation of this compound. These methods are derived from successful studies on related pyridine and aldehyde-containing compounds.[1][4]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is typically achieved using DFT with a functional such as B3LYP, which has demonstrated reliability for organic molecules.[1][7] A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[1] To ensure that the optimized structure corresponds to a true energy minimum, harmonic vibrational frequency calculations are subsequently performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.

Electronic Properties Calculation

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[8]

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting intermolecular interactions.[1]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

-

Dipole Moment: The total dipole moment and its components are calculated to understand the molecule's polarity, which influences its solubility and intermolecular interactions.

Excited State and Spectroscopic Analysis

To investigate the electronic transitions and predict the UV-Visible absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are employed.[1][4] Using the optimized ground-state geometry, the excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO to LUMO) are calculated. These calculations are often performed in both the gas phase and in various solvents to account for solvatochromic effects. The polarizable continuum model (PCM) is a widely used method for simulating solvent effects.[4]

Predicted Electronic Properties

The following tables summarize the anticipated quantitative data for this compound based on computational studies of analogous molecules. These values should be considered as educated estimates pending a dedicated theoretical study on the target molecule.

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors

| Property | Predicted Value | Significance |

| HOMO Energy (eV) | ~ -6.5 | Indicates electron-donating ability |

| LUMO Energy (eV) | ~ -1.8 | Indicates electron-accepting ability |

| HOMO-LUMO Energy Gap (eV) | ~ 4.7 | Reflects chemical reactivity and kinetic stability |

| Ionization Potential (eV) | ~ 6.5 | Energy required to remove an electron |

| Electron Affinity (eV) | ~ 1.8 | Energy released upon gaining an electron |

| Electronegativity (χ) | ~ 4.15 | Tendency to attract electrons |

| Chemical Hardness (η) | ~ 2.35 | Resistance to change in electron distribution |

| Chemical Softness (S) | ~ 0.21 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | ~ 3.65 | A measure of the electrophilic character of the molecule |

Table 2: Predicted Spectroscopic Data (TD-DFT)

| Solvent | Predicted λmax (nm) | Major Contribution | Oscillator Strength (f) |

| Gas Phase | ~ 320 - 340 | π → π* (HOMO→LUMO) | > 0.1 |

| Ethanol | ~ 325 - 345 | π → π* (HOMO→LUMO) | > 0.1 |

| DMSO | ~ 330 - 350 | π → π* (HOMO→LUMO) | > 0.1 |

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow for the theoretical analysis of this compound.

Caption: Molecular structure of this compound.

References

- 1. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 5. Synthesis, spectroscopy and computational studies of selected hydroxyquinolines and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. irjeas.org [irjeas.org]

- 8. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

2-Hydroxynicotinaldehyde: A Technical Guide to Commercial Availability and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of 2-Hydroxynicotinaldehyde (CAS No. 36404-89-4), a valuable building block in medicinal chemistry and organic synthesis. This document outlines commercially available sources, typical purity levels, and detailed analytical methodologies for quality assessment. Furthermore, it includes a representative signaling pathway to illustrate the potential biological relevance of related hydroxy-aldehyde compounds in drug discovery.

Commercial Availability

This compound is available from several chemical suppliers. The purity and quantity offered can vary, and it is recommended to contact suppliers directly for the most current information. Below is a summary of known suppliers and their listed purities.

| Supplier | CAS Number | Purity | Catalog Number (Example) | Notes |

| Career Henan Chemical Co. | 36404-89-4 | 98% | Not Specified | As listed on ChemicalBook.[1] |

| Dideu Industries Group Limited | 36404-89-4 | 99.00% | Not Specified | As listed on ChemicalBook. |

| ChemScene | 36404-89-4 | ≥97% | CS-W003412 | - |

| Sigma-Aldrich | 36404-89-4 | 97% | Not Specified | Product is discontinued. |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₂ | ChemScene |

| Molecular Weight | 123.11 g/mol | ChemScene, Sigma-Aldrich |

| Appearance | Beige solid / powder or crystals | ChemicalBook, Sigma-Aldrich[2] |

| Melting Point | 223-225 °C | ChemicalBook[1], Sigma-Aldrich |

| Synonyms | 2-Oxo-1,2-dihydropyridine-3-carbaldehyde, 2-Hydroxy-pyridine-3-carbaldehyde | ChemScene, Sigma-Aldrich |

| Storage | 2-8°C, protect from light, stored under nitrogen | ChemScene, Sigma-Aldrich |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.[1]

Materials:

-

2-chloro-3-pyridinecarboxaldehyde

-

3 M aqueous hydrochloric acid

-

3% hydrogen peroxide solution

-

Solid potassium carbonate

-

Ethanol

Procedure:

-

Suspend 2-chloro-3-pyridinecarboxaldehyde (2.00 mmol, 0.283 g) in 2 mL of 3 M aqueous hydrochloric acid in a microwave-safe sealed vial.[1]

-

Add four drops of a 3% hydrogen peroxide solution to the suspension.[1]

-

Heat the mixture in a microwave reactor at 100 °C for 2 hours.[1]

-

After the reaction is complete, cool the vial to room temperature to allow the product to begin crystallizing.[1]

-

Neutralize the suspension by the careful addition of solid potassium carbonate until gas evolution ceases.[1]

-

Isolate the precipitate by filtration.[1]

-

Recrystallize the crude product from a minimum volume of ethanol to yield pure this compound.[1]

Expected Yield: Approximately 77% (0.190 g).[1]

Characterization Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.37 (br s, 1H), 10.05 (d, J = 0.7 Hz, 1H), 7.95 (dd, J = 7.1, 2.3 Hz, 1H), 7.80 (dd, J = 6.3, 2.3 Hz, 1H), 6.36 (t, J = 6.7 Hz, 1H).[1]

-

¹³C NMR (75 MHz, DMSO-d₆): δ 189.0, 162.0, 143.4, 142.6, 124.2, 105.3.[1]

Purity Analysis

The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following are general protocols that can be adapted for this purpose.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity by area normalization.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient, for example, 30% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm (or a wavelength of maximum absorbance for this compound).

-

Injection Volume: 10 µL.

Sample Preparation:

-

Accurately weigh and dissolve approximately 25 mg of the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated using the area normalization method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

2. Quantitative NMR (qNMR)

qNMR can be used for an accurate determination of purity against a certified internal standard.

Instrumentation and Reagents:

-

NMR Spectrometer: 400 MHz or higher.

-

Deuterated Solvent: DMSO-d₆.

-

Internal Standard: A high-purity standard with a known purity value (e.g., maleic anhydride or dimethyl sulfone) that has a simple spectrum with peaks that do not overlap with the analyte.

Sample Preparation:

-

Accurately weigh ~15 mg of the this compound sample into an NMR tube.

-

Accurately weigh ~10 mg of the internal standard into the same tube.

-

Add ~0.7 mL of DMSO-d₆, ensuring complete dissolution.

NMR Acquisition Parameters:

-

Pulse Program: Standard 1D proton experiment with a sufficient relaxation delay (e.g., 5 times the longest T1).

-

Number of Scans: 16 or higher for a good signal-to-noise ratio.

Data Analysis:

-

Apply phasing and baseline correction to the spectrum.

-

Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton) and a signal from the internal standard.

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where:

-

I = Integral Area

-

N = Number of Protons for the integrated signal

-

M = Molar Mass

-

W = Weight

-

P = Purity of the standard

-

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Representative Signaling Pathway: STAT3 Inhibition

While no specific signaling pathways for this compound have been prominently documented in the reviewed literature, the structurally related compound 2'-Hydroxycinnamaldehyde has been shown to inhibit the STAT3 signaling pathway, which is a critical regulator of cell survival and proliferation.[3][4] This pathway is presented here as a representative example of how a hydroxy-aldehyde functionalized aromatic compound can exert biological effects.

Caption: Inhibition of the STAT3 signaling pathway by 2'-Hydroxycinnamaldehyde.

References

- 1. This compound | 36404-89-4 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Hydroxynicotinaldehyde in Palladium-Catalyzed C-H Arylation of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed γ-C(sp³)–H arylation of primary amines utilizing 2-hydroxynicotinaldehyde as a transient directing group. This methodology offers an efficient route to synthesize valuable γ-arylated amine motifs, which are prevalent in pharmaceuticals and bioactive molecules.

Introduction

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis, streamlining synthetic routes and minimizing waste. The palladium-catalyzed γ-C(sp³)–H arylation of free primary amines presents a significant advancement in this field. This method employs a catalytic amount of this compound as a transient directing group, which reversibly forms an imine with the primary amine substrate. This in-situ-formed directing group facilitates the selective activation of a γ-C-H bond by a palladium catalyst, leading to the formation of a C-aryl bond. A key advantage of this approach is the low catalyst and directing group loading, enhancing the overall efficiency and practicality of the transformation.[1][2][3]

Key Advantages

-

High Efficiency: The reaction demonstrates good to excellent yields for a variety of substrates.[1]

-

Low Catalyst Loading: The palladium catalyst and the this compound directing group can be used in catalytic amounts, with loadings as low as 2% and 4% respectively, having been reported.[1][2][3]

-

Broad Substrate Scope: The protocol is compatible with a wide range of primary amines and aryl iodides, including those with various functional groups.[1]

-

Synthetic Utility: This method provides a straightforward synthesis of 1,2,3,4-tetrahydronaphthyridine derivatives and other medicinally relevant scaffolds.[1][2][3]

Data Presentation

Table 1: Optimization of Reaction Conditions

| Entry | Parameter Varied | Conditions | Yield (%) |

| 1 | Directing Group | Glyoxylic acid (TDG1) | Trace |

| 2 | Directing Group | Phenylglyoxylic acid (TDG2) | 15 |

| 3 | Directing Group | Salicylaldehyde (TDG3) | 62 |

| 4 | Directing Group | This compound (TDG4) | 85 |

| 5 | Catalyst Loading (Pd(OAc)₂) | 5 mol% | 75 |

| 6 | Catalyst Loading (Pd(OAc)₂) | 2 mol% | 61 (with 4 mol% TDG4) |

| 7 | Solvent | HFIP/HOAc = 19/1 | 85 |

| 8 | Additive | H₂O (2.0 mmol) | 85 |

Conditions: Cyclohexylamine (0.2 mmol), methyl 4-iodobenzoate (0.4 mmol), Pd(OAc)₂ (10 mol%), Transient Directing Group (TDG, 20 mol%), AgTFA (0.4 mmol), in HFIP/HOAc (19/1, 1.0 mL) with H₂O (2.0 mmol) at 120 °C for 12 h, unless otherwise noted. Yields were determined by ¹H NMR analysis.[1]

Table 2: Substrate Scope of Aryl Iodides with Cyclohexylamine

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | 3-Phenylcyclohexan-1-amine | 88 |

| 2 | 1-Iodo-4-methylbenzene | 3-(p-Tolyl)cyclohexan-1-amine | 92 |

| 3 | 4-Iodobiphenyl | 3-(Biphenyl-4-yl)cyclohexan-1-amine | 95 |

| 4 | 1-Iodo-4-methoxybenzene | 3-(4-Methoxyphenyl)cyclohexan-1-amine | 75 |

| 5 | Methyl 4-iodobenzoate | Methyl 4-(cyclohexan-3-yl)benzoate | 85 |

| 6 | 1-Iodo-4-nitrobenzene | 3-(4-Nitrophenyl)cyclohexan-1-amine | 68 |

| 7 | 1-Chloro-4-iodobenzene | 3-(4-Chlorophenyl)cyclohexan-1-amine | 82 |

| 8 | 1-Bromo-4-iodobenzene | 3-(4-Bromophenyl)cyclohexan-1-amine | 78 |

Conditions: Cyclohexylamine (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (10 mol%), this compound (20 mol%), AgTFA (0.4 mmol), in HFIP/HOAc (19/1, 1.0 mL) with H₂O (2.0 mmol) at 120 °C for 12 h. Isolated yields.[1]

Table 3: Substrate Scope of Primary Amines with Methyl 4-iodobenzoate

| Entry | Primary Amine | Product | Yield (%) |

| 1 | Propylamine | Methyl 4-(3-aminopropyl)benzoate | 72 |

| 2 | Isobutylamine | Methyl 4-(3-amino-2-methylpropyl)benzoate | 65 |

| 3 | 2-Methylbutylamine | Methyl 4-(3-amino-2-methylbutyl)benzoate | 68 |

| 4 | 2,2-Dimethylpropylamine | Methyl 4-(3-amino-2,2-dimethylpropyl)benzoate | 55 |

| 5 | 1-Phenylethanamine | Methyl 4-(3-amino-3-phenylpropyl)benzoate | 61 |

| 6 | 1,3-Diaminopropane | Methyl 4-(3,5-diaminopentyl)benzoate (di-Boc protected) | 58 |

| 7 | Cyclopentylamine | Methyl 4-(2-aminocyclopentylmethyl)benzoate | 70 |

Conditions: Primary Amine (0.2 mmol), Methyl 4-iodobenzoate (0.4 mmol), Pd(OAc)₂ (10 mol%), this compound (20 mol%), AgTFA (0.4 mmol), in HFIP/HOAc (19/1, 1.0 mL) with H₂O (2.0 mmol) at 120 °C for 12 h. Isolated yields after Boc protection.[1]

Experimental Protocols

General Procedure for the Pd-Catalyzed γ-C(sp³)–H Arylation of Primary Amines

To an oven-dried screw-cap vial equipped with a magnetic stir bar were added Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), this compound (4.9 mg, 0.04 mmol, 20 mol%), and AgTFA (88 mg, 0.4 mmol). The vial was evacuated and backfilled with nitrogen. The primary amine (0.2 mmol), aryl iodide (0.4 mmol), HFIP/HOAc (19:1, 1.0 mL), and water (36 µL, 2.0 mmol) were then added sequentially. The vial was sealed and the reaction mixture was stirred at 120 °C for 12 hours.

After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure. For ease of purification and characterization, the crude product was typically subjected to Boc protection. The crude amine was dissolved in CH₂Cl₂ (2 mL), and triethylamine (0.4 mmol) and Boc₂O (0.3 mmol) were added. The mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired N-Boc protected γ-arylated amine.

Visualizations

Catalytic Cycle

Caption: Proposed catalytic cycle for the Pd-catalyzed γ-C(sp³)–H arylation.

Experimental Workflow

Caption: General experimental workflow for the C-H arylation of primary amines.

Logical Relationships of Reaction Components

Caption: Key components and their roles in the C-H arylation reaction.

References

Application Notes and Protocols for 2-Hydroxynicotinaldehyde as a Transient Directing Group

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 2-hydroxynicotinaldehyde as a transient directing group (TDG) in various C-H functionalization reactions. This powerful strategy allows for the selective modification of C-H bonds in amine-containing molecules without the need for pre-functionalization, streamlining synthetic routes to valuable compounds.

Introduction to Transient Directing Group Strategy

Traditional C-H activation often relies on the installation of a directing group (DG) to achieve regioselectivity. However, this necessitates additional synthetic steps for the installation and removal of the DG, reducing overall efficiency. The transient directing group strategy overcomes this limitation by the in situ and reversible formation of a directing moiety from the substrate and a catalytic amount of the TDG.

This compound has emerged as a highly effective TDG for the functionalization of primary amines. It reacts reversibly with the amine to form an imine, which then coordinates to a metal catalyst (typically palladium or copper) and directs the activation of a specific C-H bond. Following the C-H functionalization event, the imine is hydrolyzed, releasing the modified amine product and regenerating the this compound catalyst.

Palladium-Catalyzed γ-C(sp³)–H Arylation of Primary Amines

This protocol, pioneered by the Yu research group, enables the direct arylation of unactivated C(sp³)–H bonds at the γ-position of primary aliphatic amines.[1][2][3][4]

Experimental Protocol

A general procedure for the γ-arylation of primary amines is as follows:

To a sealed vial are added Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 10 mol%), this compound (e.g., 4.9 mg, 0.04 mmol, 20 mol%), AgTFA (e.g., 88 mg, 0.4 mmol), the primary amine (0.2 mmol), and the aryl iodide (0.4 mmol). The vial is then charged with a mixed solvent of HFIP/HOAc (19:1, 1.0 mL) and H₂O (36 µL, 2.0 mmol). The mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with EtOAc, filtered, and the filtrate is concentrated. The crude product is then purified by flash chromatography on silica gel. For ease of handling and analysis, the resulting arylated amine can be protected (e.g., as a Boc-carbamate) prior to purification.[2]

Note: Catalyst and TDG loading can be lowered to 2% and 4% respectively on a larger scale, demonstrating the high efficiency of this system.[1][2][4]

Data Presentation

| Entry | Amine Substrate | Aryl Iodide | Product | Yield (%) |

| 1 | Cyclohexylamine | 4-Iodo-methylbenzoate | γ-Arylated cyclohexylamine | 62 |

| 2 | Propylamine | 4-Iodo-methylbenzoate | γ-Arylated propylamine | 75 |

| 3 | Isobutylamine | 4-Iodo-methylbenzoate | γ-Arylated isobutylamine | 78 |

| 4 | 2-Methylbutylamine | 4-Iodo-methylbenzoate | γ-Arylated 2-methylbutylamine | 71 |

Yields are isolated yields as reported in the literature.[2]

Experimental Workflow

Caption: Workflow for Pd-catalyzed γ-C(sp³)–H arylation of primary amines.

Palladium-Catalyzed γ-C(sp³)–H Oxygenation of Primary Amines

This method allows for the direct installation of an oxygen-containing functional group at the γ-position of primary amines.[5]

Experimental Protocol

A representative procedure for the γ-acyloxylation of primary amines is as follows:

In a glovebox, a vial is charged with Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 10 mol%), this compound (e.g., 9.8 mg, 0.08 mmol, 40 mol%), an electrophilic fluorinating bystanding oxidant (e.g., N-fluoro-2,4,6-trimethylpyridinium triflate), the aliphatic amine (0.2 mmol), and a carboxylic acid (e.g., acetic acid, 0.4 mmol). A suitable solvent is added, and the vial is sealed. The reaction is stirred at an elevated temperature until completion. After cooling, the reaction mixture is worked up and the product is purified by chromatography.

Data Presentation

| Entry | Amine Substrate | Carboxylic Acid | Product | Yield (%) |

| 1 | Cyclohexylamine | Acetic Acid | γ-Acetoxylated cyclohexylamine | 72 |

| 2 | Isobutylamine | Benzoic Acid | γ-Benzoyloxylated isobutylamine | 65 |

| 3 | 3-Aminopentane | Ibuprofen | γ-Ibuprofen-ester of 3-aminopentane | 58 |

Yields are representative and may vary based on specific substrates and conditions.

Palladium-Catalyzed γ-C(sp³)–H Fluorination of Primary Amines

This protocol enables the direct introduction of a fluorine atom at the γ-position of primary amines, a valuable transformation in medicinal chemistry.[6][7][8]

Experimental Protocol

A general procedure for the γ-fluorination of primary amines is as follows:

In a glovebox, a vial is charged with Pd(OAc)₂ (e.g., 4.5 mg, 0.02 mmol, 10 mol%), this compound (e.g., 9.8 mg, 0.08 mmol, 40 mol%), a 3,5-disubstituted pyridone ligand, and a silver salt (e.g., AgTFA, for methylene C-H fluorination). The primary amine (0.2 mmol) and a fluorinating reagent (e.g., N-fluoro-2,4,6-trimethylpyridinium salt) are added, followed by a suitable solvent. The vial is sealed and the reaction is stirred at an elevated temperature. After completion, the reaction is cooled, and the crude mixture is often treated with methoxyamine to hydrolyze the remaining imine, followed by a protective group installation (e.g., benzoyl) for easier purification by chromatography.[7]

Data Presentation

| Entry | Amine Substrate | Position | Product | Yield (%) |

| 1 | Cyclohexylamine | Methylene | γ-Fluorocyclohexylamine | 55 |

| 2 | Isobutylamine | Methyl | γ-Fluoroisobutylamine | 68 |

| 3 | 2-Methylbutylamine | Methylene | γ-Fluoro-2-methylbutylamine | 51 |

Yields are representative and depend on the specific substrate and reaction conditions.[6][7]

Copper-Catalyzed C(sp²)–H Sulfonylation of Benzylamines

This protocol describes a copper-catalyzed method for the ortho-sulfonylation of benzylamines using this compound as the TDG.[9][10][11][12][13] This represents a significant advancement by employing a more earth-abundant and less toxic metal catalyst.[13]

Experimental Protocol

A general procedure for the copper-catalyzed sulfonylation of benzylamines is as follows:

To a vial are added Cu(OAc)₂ (e.g., 9.1 mg, 0.05 mmol, 50 mol%), this compound (e.g., 3.1 mg, 0.025 mmol, 25 mol%), MnO₂ (e.g., 87 mg, 1.0 mmol, 10 equiv), the benzylamine (1.5 equiv), and the sodium sulfinate salt (1.0 equiv). Hexafluoro-2-propanol (HFIP) is added as the solvent (0.2 M). The vial is sealed and the mixture is stirred at 100 °C for 24 hours. After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by flash chromatography on silica gel.[9]

Data Presentation

| Entry | Benzylamine Substrate | Sulfinate Salt | Product | Yield (%) |

| 1 | Benzylamine | Sodium p-toluenesulfinate | 2-(p-Tolylsulfonyl)benzylamine | 68 |

| 2 | 4-Methoxybenzylamine | Sodium p-toluenesulfinate | 2-(p-Tolylsulfonyl)-4-methoxybenzylamine | 75 |

| 3 | Benzylamine | Sodium benzenesulfinate | 2-(Phenylsulfonyl)benzylamine | 65 |

Yields are isolated yields as reported in the literature.[9]

Reaction Mechanism and Signaling Pathway

The general mechanism involves the reversible formation of an imine between the primary amine substrate and this compound. This imine then acts as a bidentate ligand, coordinating to the metal center (Pd or Cu). This coordination brings the metal catalyst in close proximity to the target C-H bond, facilitating its cleavage in the rate-determining step. Subsequent steps involve oxidative addition (for Pd-catalyzed reactions with aryl halides or fluorinating agents) or reaction with a radical species (for Cu-catalyzed sulfonylation), followed by reductive elimination or another bond-forming step to yield the product. Finally, hydrolysis of the imine bond releases the functionalized amine and regenerates the this compound, allowing it to re-enter the catalytic cycle.

Caption: General catalytic cycle for C-H functionalization using this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pd-catalyzed γ-C(sp3)–H Arylation of Free Amines Using a Transient Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed γ-C(sp3)-H Arylation of Free Amines Using a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pd-catalyzed γ-C(sp3)–H Fluorination of Free Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pd-Catalyzed γ-C(sp3)-H Fluorination of Free Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dual Copper- and Aldehyde-Catalyzed Transient C-H Sulfonylation of Benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Dual Copper- and Aldehyde-Catalyzed Transient C–H Sulfonylation of Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 2-Hydroxynicotinaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynicotinaldehyde is a versatile heterocyclic building block that holds significant promise in the synthesis of a diverse array of pharmaceutical intermediates. Its unique structure, featuring a pyridine ring with both a hydroxyl and an aldehyde functional group, allows for a variety of chemical transformations, making it a valuable precursor for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including Schiff bases with antimicrobial properties and precursors for quinoline-based compounds.

I. Synthesis of Schiff Bases with Antimicrobial Activity

Schiff bases derived from this compound have demonstrated notable biological activities, including antimicrobial effects. The condensation of the aldehyde group with a primary amine of a bioactive molecule, such as the anti-tubercular drug isoniazid, can lead to new chemical entities with enhanced or modified pharmacological profiles.

Application Note: Synthesis of this compound-Isoniazid Schiff Base

This section details the synthesis of a Schiff base by reacting this compound with isoniazid. The resulting compound exhibits antibacterial activity, and the synthetic protocol is straightforward, involving a simple condensation reaction.

Experimental Protocol: Synthesis of (E)-N'-((2-hydroxypyridin-3-yl)methylene)isonicotinohydrazide

Materials:

-

This compound

-

Isoniazid (Isonicotinic acid hydrazide)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve this compound (1.0 eq) in a minimal amount of warm ethanol.

-

In a separate flask, dissolve isoniazid (1.0 eq) in a 1:1 mixture of ethanol and deionized water.

-

Slowly add the isoniazid solution to the this compound solution with constant stirring.

-

The reaction mixture is then heated in a water bath at 40°C and stirred for 2-3 hours.

-

Upon cooling to room temperature, a precipitate will form.

-

Collect the solid product by filtration and wash with cold ethanol.

-

The crude product can be recrystallized from an ethanol/water mixture to afford the pure Schiff base.

Quantitative Data Summary:

| Compound | Molecular Formula | Melting Point (°C) | FT-IR (cm⁻¹) ν(C=N) | Antimicrobial Activity (MIC, µg/mL) |

| This compound-Isoniazid Schiff Base | C₁₂H₁₀N₄O₂ | 159 | 1662 | S. aureus: 201.25, E. coli: 100.63[1][2] |

Characterization Data:

-

FT-IR: The appearance of a new absorption peak around 1662 cm⁻¹ is characteristic of the imine group (C=N) formation.[1][2]

-

¹H NMR: The formation of the Schiff base can be confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-).

-

Melting Point: The synthesized Schiff base exhibits a distinct melting point, which is different from the starting materials.[1][2]

Mechanism of Antimicrobial Action: The synthesized Schiff base is proposed to exert its antibacterial effect by disrupting the bacterial cell membrane.[1][2]

Experimental Workflow for Schiff Base Synthesis

Caption: Workflow for the synthesis of this compound-Isoniazid Schiff base.

II. Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of quinoline and its derivatives. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This compound, being a 2-aminopyridine derivative in its tautomeric form, can be envisioned as a suitable starting material for the synthesis of novel fused heterocyclic systems analogous to quinolines.

Application Note: Synthesis of Pyrido[2,3-b]pyridin-5-ol Derivatives

This section provides a general protocol for the synthesis of substituted pyrido[2,3-b]pyridin-5-ol derivatives, which are structurally related to quinolines, using this compound as the precursor. This reaction is an adaptation of the Friedländer synthesis.

Experimental Protocol: General Procedure for Friedländer Synthesis

Materials:

-

This compound

-

A ketone with an α-methylene group (e.g., acetone, acetophenone, cyclohexanone)

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide) or Acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethanol or other suitable solvent

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the ketone (1.1 eq) in ethanol.

-

Add a catalytic amount of the chosen base or acid.

-

Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Relationship of Friedländer Synthesis

Caption: Logical flow of the Friedländer synthesis starting from this compound.

III. Potential Application in Anticancer Drug Discovery: Targeting the STAT3 Signaling Pathway

While direct studies on the anticancer mechanism of this compound derivatives are emerging, the closely related compound, 2'-hydroxycinnamaldehyde (HCA), has been shown to exhibit anticancer properties by inhibiting the STAT3 signaling pathway.[3][4] This provides a strong rationale for investigating derivatives of this compound as potential STAT3 inhibitors.

Application Note: Rationale for Investigating this compound Derivatives as STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a validated strategy for cancer therapy. Given that HCA, which shares structural similarities with this compound, is a known STAT3 inhibitor, it is plausible that derivatives of this compound could also target this pathway.

Signaling Pathway Diagram: Inhibition of STAT3 by HCA (as a model for this compound derivatives)

Caption: Proposed mechanism of STAT3 signaling inhibition by this compound derivatives.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of pharmaceutical intermediates. Its application in the straightforward synthesis of Schiff bases with demonstrated antimicrobial activity highlights its potential in the development of new anti-infective agents. Furthermore, its structural similarity to known kinase inhibitors and its potential to serve as a precursor for fused heterocyclic systems via reactions like the Friedländer synthesis open up exciting avenues for the discovery of novel anticancer and anti-inflammatory drugs. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising heterocyclic building block in medicinal chemistry and drug development. Further exploration into multicomponent reactions and the synthesis of a broader range of heterocyclic scaffolds using this compound is warranted to fully exploit its synthetic utility.

References

- 1. Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biginelli Reaction [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Hydroxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of various heterocyclic compounds utilizing 2-hydroxynicotinaldehyde as a versatile starting material. The protocols outlined below are intended for use by trained researchers in a laboratory setting.

Introduction